- Preparation of peptide epoxides and peptide aziridines as enzyme inhibitors, especially N-terminal nucleophile hydrolase inhibitors, for treating diseases, World Intellectual Property Organization, , ,
Cas no 95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate)

95312-27-9 structure
Nom du produit:Methyl 5-(bromomethyl)isoxazole-3-carboxylate
Numéro CAS:95312-27-9
Le MF:C6H6BrNO3
Mégawatts:220.02074098587
MDL:MFCD11975679
CID:837909
PubChem ID:13371027
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-, methyl ester
- methyl 5-(bromomethyl)isoxazole-3-carboxylate
- Methyl 5-bromomethylisoxazole-3-carboxylate
- 95312-27-9
- DB-320015
- AKOS026726768
- CS-W000435
- VDA31227
- methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
- METHYL5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE
- EN300-54804
- SCHEMBL5243287
- Methyl 5-(bromomethyl)isoxazole-3-carboxylate
-
- MDL: MFCD11975679
- Piscine à noyau: 1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3
- La clé Inchi: ARDHGTWSZBQZMX-UHFFFAOYSA-N
- Sourire: O=C(C1C=C(CBr)ON=1)OC
Propriétés calculées
- Qualité précise: 218.95311g/mol
- Masse isotopique unique: 218.95311g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 3
- Complexité: 153
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.1
- Surface topologique des pôles: 52.3Ų
Propriétés expérimentales
- Dense: 1.9±0.1 g/cm3
- Point d'ébullition: 364.7±45.0 °C at 760 mmHg
- Point d'éclair: 174.3±28.7 °C
- Pression de vapeur: 0.0±0.8 mmHg at 25°C
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 5-(bromomethyl)isoxazole-3-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | M297018-100mg |
Methyl 5-(bromomethyl)isoxazole-3-carboxylate |
95312-27-9 | 100mg |
$ 295.00 | 2022-06-04 | ||
Chemenu | CM424076-1g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95%+ | 1g |
$769 | 2024-07-18 | |
Enamine | EN300-54804-1.0g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 1.0g |
$771.0 | 2023-02-10 | |
Chemenu | CM424076-250mg |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95%+ | 250mg |
$286 | 2024-07-18 | |
Enamine | EN300-54804-0.5g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 0.5g |
$602.0 | 2023-02-10 | |
1PlusChem | 1P019XVC-250mg |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 250mg |
$210.00 | 2024-04-19 | |
Aaron | AR019Y3O-100mg |
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 100mg |
$145.00 | 2025-02-08 | |
A2B Chem LLC | AV42616-250mg |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 250mg |
$192.00 | 2024-07-18 | |
1PlusChem | 1P019XVC-5g |
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 95% | 5g |
$1864.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049838-5g |
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |
95312-27-9 | 98% | 5g |
¥13566.00 | 2024-04-24 |
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Référence
- Hydroxyl purine compounds as PDE2 or TNF-α inhibitors and their preparation, pharmaceutical compositions and use in the treatment of psoriatic arthritis, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, 80 °C
Référence
- Preparation of substituted nitrogen heterocycles as RIPK1 inhibitors useful in treatment of RIPK1-mediated diseases, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
Référence
- Preparation of quinazolinone derivatives as B-Raf inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Synthesis of garugamblin-1Tetrahedron, 1993, 49(22), 4893-900,
Méthode de production 6
Conditions de réaction
Référence
- 4-Hydroxy-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and 4-hydroxy-2-alkyl-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, European Patent Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux
Référence
- Preparation of Epoxy-ketone peptides as proteasome inhibitors and antitumor agents, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, heated
Référence
- Aryl chain analogs of the biotin vitamers as potential herbicides. Part 3Pest Management Science, 2007, 63(10), 974-1001,
Méthode de production 9
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C; cooled
Référence
- Compounds for enzyme inhibition, United States, , ,
Méthode de production 10
Conditions de réaction
Référence
- Medical use of hydroxyl purine compound, World Intellectual Property Organization, , ,
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Raw materials
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preparation Products
Methyl 5-(bromomethyl)isoxazole-3-carboxylate Littérature connexe
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95312-27-9)Methyl 5-(bromomethyl)isoxazole-3-carboxylate

Pureté:99%/99%/99%
Quantité:250mg/1g/5g
Prix ($):236/634/2221